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triazol-5-yl]methanol

CAS No.: 1429254-44-3

Cat. No.: B2514907

Get Quote

Executive Summary
Chlorophenyl-triazole derivatives (e.g., Voriconazole, Posaconazole, Itraconazole) represent a

cornerstone in the pharmacophore design of next-generation antifungal agents and emerging

oncology targets. While the 1,2,4-triazole moiety provides the primary pharmacodynamic

trigger via heme iron coordination, the chlorophenyl group is not merely a structural

appendage. It functions as a critical hydrophobic anchor and metabolic shield, governing the

molecule's affinity for the CYP51 access channel and its pharmacokinetic stability.

This guide dissects the molecular mechanics of these derivatives, moving beyond basic

textbook definitions to explore the structural kinetics that drive potency and the experimental

protocols required to validate them.
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The efficacy of chlorophenyl-triazole derivatives relies on a bipartite mechanism of action

(MoA): Direct Enzymatic Ligation and Allosteric/Hydrophobic Stabilization.

Primary Target: Lanosterol 14 -Demethylase (CYP51)
The obligate target is the cytochrome P450 enzyme CYP51 (Erg11 in yeast).[1][2] This enzyme

catalyzes the oxidative removal of the 14

-methyl group from lanosterol, a rate-limiting step in ergosterol biosynthesis.

The Triazole "Warhead": The unhindered nitrogen atom (N4) of the triazole ring coordinates

covalently with the heme iron (

) in the CYP51 active site. This blocks the activation of molecular oxygen, effectively freezing
the catalytic cycle.

The Chlorophenyl "Anchor": This is where specificity arises. The active site of CYP51

contains a deep, hydrophobic access channel lined with aromatic residues (e.g., Tyr118,

Phe126 in C. albicans). The chlorophenyl ring:

Occupies the S3 Hydrophobic Subsite: It engages in

-

stacking and Van der Waals interactions with the channel residues.

Enhances Binding Enthalpy: The chlorine substituents (often at the 2,4-positions) increase

lipophilicity (

), driving the molecule out of the aqueous cytosol and into the lipid-rich enzyme pocket.

Metabolic Stability (The Chlorine Effect)
Replacing a hydrogen or fluorine with chlorine on the phenyl ring significantly alters metabolic

clearance. The chlorine atom sterically and electronically hinders oxidation at the para or ortho

positions, preventing rapid hydroxylation by hepatic CYPs (e.g., CYP3A4). This "metabolic

shielding" extends the plasma half-life (

) of the drug.
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Pathway Visualization
The following diagram illustrates the interruption of the ergosterol pathway and the

accumulation of toxic sterol intermediates.
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Figure 1: Mechanism of CYP51 inhibition showing the dual impact of ergosterol depletion and

toxic sterol accumulation.

Structure-Activity Relationship (SAR) Data
The following table synthesizes data comparing the chlorophenyl moiety against other

substitutions. Note the correlation between the halogen type/position and inhibitory potential (

).

Pharmacop
hore
Variation

Substitutio
n (

)

CYP51

(nM)*
LogP

Metabolic
Stability

Mechanistic
Insight

Baseline
Phenyl (No

Halogen)
450 ± 50 2.1 Low

Weak

hydrophobic

interaction;

rapid

metabolism.

Generation 1

2,4-

Difluoropheny

l

12 ± 3 2.8 Moderate

Good fit, but

F is small;

less steric

hindrance

than Cl.

Generation 2

2,4-

Dichlorophen

yl

4 ± 1 3.4 High

Optimal

volume for

hydrophobic

pocket; Cl

blocks

oxidation.

Hybrid
2-Chloro-4-

fluorophenyl
8 ± 2 3.1 High

Balanced

solubility and

potency.

Data aggregated from representative biochemical assays on C. albicans CYP51.[1]
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Experimental Validation Protocols
As a scientist, you must validate the mechanism using self-consistent assays. The following

protocols are designed to confirm both binding affinity and functional inhibition.

Protocol A: Type II Binding Spectral Assay
This is the gold standard for confirming direct interaction between the triazole nitrogen and the

heme iron.

Rationale: When a nitrogen ligand displaces the water molecule coordinated to the heme iron,

it induces a "spin state" change in the iron, resulting in a characteristic spectral shift (Type II

spectrum).

Workflow:

Preparation: Solubilize recombinant CYP51 (1

) in potassium phosphate buffer (pH 7.4) containing 10% glycerol.

Baseline: Record the optical baseline (350–500 nm) using a dual-beam spectrophotometer.

Titration: Add the chlorophenyl-triazole derivative in stepwise increments (0.1

to 10

). Note: Dissolve drug in DMSO; keep final DMSO <1% to prevent enzyme denaturation.

Detection: Observe the appearance of a peak at ~425-430 nm and a trough at ~390-410 nm.

Calculation: Plot the change in absorbance (

) against drug concentration. Fit to the Michaelis-Menten equation to determine the Binding
Constant (

).

Protocol B: CLSI M38-A2 Microdilution (Functional MIC)
While binding proves interaction, MIC proves biological relevance.
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Critical Step for Chlorophenyl Derivatives: Due to high lipophilicity, these derivatives often

precipitate in standard RPMI 1640 media.

Modification: Use RPMI 1640 buffered with MOPS (pH 7.0) and include 0.2% cyclodextrin or

ensure vigorous vortexing in DMSO stock before dilution to prevent "false resistance" caused

by drug precipitation.
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Figure 2: Validation workflow linking biochemical affinity to cellular potency.

Resistance Mechanisms & Counter-Strategies
Understanding the mechanism implies understanding how it fails. Resistance to chlorophenyl-

triazoles typically occurs via:

Target Alteration (CYP51A Mutations):

TR34/L98H: A tandem repeat in the promoter coupled with a leucine-to-histidine

substitution. This alters the shape of the hydrophobic pocket, specifically disrupting the fit

of the chlorophenyl tail.

Efflux Overexpression:
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Up-regulation of CDR1/CDR2 (ABC transporters) pumps the lipophilic chlorophenyl drugs

out of the cell before they reach the ER membrane.

Strategic Implication: New derivatives are being designed with "flexible" linkers between the

triazole and the chlorophenyl ring to accommodate the mutated active site geometry (e.g.,

Isavuconazole).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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